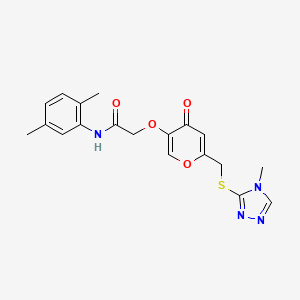

N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a pyran-4-one core substituted with a triazole-thioether moiety and a 2,5-dimethylphenyl group. The 2,5-dimethylphenyl substituent likely influences steric and electronic properties, modulating solubility and intermolecular interactions.

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-12-4-5-13(2)15(6-12)21-18(25)9-27-17-8-26-14(7-16(17)24)10-28-19-22-20-11-23(19)3/h4-8,11H,9-10H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWOSXKAUQTHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Pyranone Ring: The pyranone ring is often synthesized via a condensation reaction involving a diketone and an aldehyde.

Thioether Formation: The triazole and pyranone intermediates are linked via a thioether bond, typically using a thiol and an alkyl halide under basic conditions.

Acetamide Coupling: The final step involves coupling the intermediate with 2,5-dimethylaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are common.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The triazole moiety in the compound is known for its antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various fungal pathogens, making them potential candidates for agricultural fungicides or therapeutic agents against fungal infections .

- Antitumor Properties : Some derivatives of triazoles have demonstrated cytotoxic effects against cancer cell lines. The presence of the 4-methyl group and other substituents may enhance its ability to interact with cellular targets involved in cancer proliferation .

- Enzyme Inhibition : Compounds containing triazole rings are often investigated for their ability to inhibit enzymes critical for pathogen survival. This compound may share similar properties, potentially acting as an inhibitor against specific enzymes in pathogenic microorganisms .

Applications in Pharmacology

Given its biological activities, N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide could be explored for several pharmacological applications:

- Drug Development : The compound may serve as a lead structure for developing new antifungal or anticancer drugs. Its effectiveness can be evaluated through various assays to determine its potency and mechanism of action.

- Therapeutic Formulations : Due to its potential enzyme inhibition properties, it could be formulated into therapeutic agents aimed at treating infections caused by resistant strains of fungi or bacteria.

Agricultural Applications

In agriculture, the antimicrobial properties of this compound may allow it to be used as a fungicide or bactericide:

- Crop Protection : The ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality. Field trials would be necessary to assess its efficacy and safety on various crops.

- Sustainable Practices : Utilizing such compounds can contribute to sustainable agricultural practices by reducing reliance on conventional chemical pesticides that may have detrimental environmental effects.

Mécanisme D'action

The mechanism of action of this compound is likely multifaceted due to its complex structure. It may interact with multiple molecular targets, including:

Enzymes: Inhibiting or modulating enzyme activity.

Receptors: Binding to and activating or inhibiting receptors.

Pathways: Affecting various biochemical pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The target compound shares key features with the following analogs (Table 1):

Key Observations :

- The pyran-4-one core in the target compound offers a rigid aromatic system distinct from the pyrazolone or naphthalene-based cores in analogs .

- The triazole-thioether group introduces sulfur-based electronic effects, contrasting with oxygen-linked triazoles (e.g., 6m ) or halogenated aryl groups (e.g., dichlorophenyl in ).

Spectroscopic and Physicochemical Properties

Critical spectral data from analogs (Table 2):

Key Insights :

- The target compound’s –NH and C=O IR peaks (~3290, 1675 cm⁻¹) align with triazole-acetamide analogs .

- The absence of nitro or chloro groups (cf. 6b , 6m ) simplifies its NMR spectrum compared to halogen/nitro-substituted analogs.

Crystallographic and Intermolecular Interactions

While crystallographic data for the target compound are unavailable, analogs like the dichlorophenyl acetamide ( ) exhibit planar amide groups and N–H···O hydrogen bonding, forming R₂²(10) dimeric motifs. Steric effects from the 2,5-dimethylphenyl group in the target compound may reduce planarity, altering packing efficiency compared to less hindered analogs.

Activité Biologique

N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that belongs to a class of triazole derivatives known for their diverse biological activities. The compound features a unique structure incorporating a 1,2,4-triazole ring and various aromatic groups, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is C25H26N6O3S, with a molecular weight of 490.58 g/mol. The presence of the triazole ring enhances its biological activity by allowing interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:

- Antibacterial Effects : The compound has shown significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 0.125 - 2.0 mg/mL for some derivatives .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

Antifungal Activity

The compound also exhibits antifungal properties. It has been evaluated against fungi such as Candida albicans and Candida glabrata, demonstrating promising results in inhibiting fungal growth .

Anticancer Activity

Triazole derivatives have gained attention in oncology due to their ability to inhibit tumor growth. Studies indicate that N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound is attributed to its ability to modulate enzyme activities and interact with cellular receptors:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as cytochrome P450 enzymes involved in drug metabolism.

- Receptor Binding : The compound may bind to specific receptors involved in cancer progression and inflammation, thus exerting therapeutic effects.

Case Studies

Several studies have focused on the synthesis and evaluation of related triazole compounds:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antibacterial and antifungal activities. Among these, certain compounds exhibited potent activity against Xanthomonas oryzae and other pathogenic fungi .

- Anticonvulsant Activity : Research has indicated that triazole derivatives can also possess anticonvulsant properties by interacting with voltage-gated sodium channels and GABA receptors .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2,5-dimethylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:

- 1,3-Dipolar Cycloaddition : Similar compounds (e.g., triazole-linked acetamides) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, tert-butanol/water solvent) to form triazole intermediates .

- Functional Group Coupling : Thioether linkages (e.g., –S–CH2–) are introduced using nucleophilic substitution or thiol-ene reactions, requiring controlled pH and temperature to avoid side reactions .

- Critical Parameters : Solvent polarity (e.g., dichloromethane for amidation), reaction time (6–8 hours for cycloaddition), and catalyst loading (e.g., 10 mol% Cu(OAc)₂) are optimized to achieve yields >70% .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Standard analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., –NH at δ ~10.7 ppm, triazole protons at δ ~8.3–8.4 ppm) and carbon frameworks .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated vs. observed with <0.5 ppm error) to validate molecular formula .

- IR Spectroscopy : Peaks for C=O (1670–1680 cm⁻¹), –NH (3290–3300 cm⁻¹), and C–O (1130–1275 cm⁻¹) bonds .

Q. What functional groups dictate the compound’s reactivity?

- Methodological Answer : Key groups include:

- Triazole Moiety : Participates in hydrogen bonding and metal coordination, influencing biological interactions .

- Acetamide Linker : Susceptible to hydrolysis under acidic/basic conditions; stability studies (pH 3–10) are recommended .

- 4-Oxo-4H-Pyran : A conjugated system that may undergo electrophilic substitution or oxidation, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent ratio, and catalyst concentration .

- Flow Chemistry : Continuous-flow systems enhance reproducibility for steps like cycloaddition, reducing side-product formation .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) are effective .

Q. How do structural modifications (e.g., substituent variations on the triazole or pyran rings) affect biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs (e.g., 4-methyl vs. 4-ethyl triazole derivatives) via in vitro assays (e.g., enzyme inhibition). For example:

- Electron-withdrawing groups on the triazole enhance binding to target proteins (e.g., kinases) .

- Bulky substituents on the pyran ring may reduce membrane permeability, requiring logP adjustments .

- Computational Modeling : Dock modified structures into active sites (e.g., using AutoDock Vina) to predict affinity changes .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Batch Analysis : Use high-resolution NMR (≥400 MHz) with deuterated DMSO or CDCl₃ to detect trace impurities (e.g., unreacted azides) .

- Isotopic Labeling : Introduce ¹³C labels at reactive sites (e.g., acetamide carbonyl) to track unexpected rearrangements .

- Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem, avoiding unreliable sources as noted) .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.